molecular formula C17H17N3O2 B2377441 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide CAS No. 303796-27-2

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B2377441
CAS No.: 303796-27-2
M. Wt: 295.342
InChI Key: FEZFATXEYHLKNH-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-phenoxyacetamide (: See Certificate of Analysis

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-17(12-22-13-6-2-1-3-7-13)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZFATXEYHLKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The retrosynthetic approach to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide divides the molecule into two primary fragments:

  • Benzimidazole ethylamine backbone
  • Phenoxyacetic acid moiety

Benzimidazole Ethylamine Synthesis

The benzimidazole core is synthesized via cyclocondensation of o-phenylenediamine with a carboxylic acid derivative. A representative protocol involves:

  • Reacting o-phenylenediamine with 3-aminopropionic acid ethyl ester in acidic conditions (e.g., HCl, 80°C, 12 h) to yield 2-(2-aminoethyl)-1H-benzimidazole.
  • Purification via recrystallization from ethanol/water mixtures (yield: 68–72%).

Alternative methods employ microwave-assisted cyclization, reducing reaction times to 30 minutes with comparable yields (70%).

Phenoxyacetic Acid Preparation

Phenoxyacetic acid is synthesized through nucleophilic substitution:

  • Reacting phenol with chloroacetic acid in alkaline aqueous medium (NaOH, 60°C, 4 h).
  • Acidification with HCl precipitates phenoxyacetic acid (yield: 85–90%).

Coupling Strategies and Reaction Optimization

Amide Bond Formation

Coupling the benzimidazole ethylamine and phenoxyacetic acid requires activation of the carboxylic acid group. Two predominant methods are documented:

Carbodiimide-Mediated Coupling
  • Reagents : Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane.
  • Conditions : 0°C to room temperature, 24 h under nitrogen atmosphere.
  • Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Mixed Anhydride Method
  • Reagents : Isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran.
  • Conditions : −15°C, 2 h, followed by addition of benzimidazole ethylamine.
  • Yield : 75–78% with reduced side-product formation compared to carbodiimide method.

Industrial-Scale Considerations

Flow chemistry platforms enhance scalability:

  • Continuous flow reactors achieve 82% yield at 0.5 mol/L concentration, reducing reaction time to 2 h.
  • In-line IR monitoring ensures real-time quality control of intermediate species.

Critical Parameter Analysis

Temperature Effects

  • Cyclocondensation : Yields drop below 60% at temperatures <70°C due to incomplete ring closure.
  • Amidation : Elevated temperatures (>40°C) promote racemization; maintaining 0–25°C is optimal.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification.
  • Dichloromethane balances reactivity and ease of removal, favored in 78% of reported syntheses.

Catalytic Additives

  • DMAP (4-dimethylaminopyridine) : Accelerates amidation by 30% in carbodiimide-mediated reactions.
  • Molecular sieves (3Å) : Improve yields to 81% by scavenging water in moisture-sensitive protocols.

Byproduct Formation and Mitigation

Common Impurities

  • N-Acylurea : Forms via EDCl degradation; minimized by HOBt addition.
  • Dimerization : Occurs at high concentrations (>1 M); mitigated by dropwise reagent addition.

Purification Techniques

  • Recrystallization : Ethanol/water (1:3) removes polar byproducts (purity >98%).
  • Flash chromatography : Gradient elution (hexane → ethyl acetate) isolates target compound in 92% purity.

Alternative Synthetic Pathways

Solid-Phase Synthesis

  • Wang resin-bound phenoxyacetic acid enables stepwise assembly:
    • Loading yield: 0.8 mmol/g resin.
    • Final cleavage with TFA/H2O (95:5) provides product in 73% yield.

Enzymatic Coupling

  • Lipase B from Candida antarctica catalyzes amide formation in ionic liquids:
    • 55% conversion after 48 h at 45°C.
    • Limited to small-scale applications due to enzyme cost.

Spectroscopic Characterization Data

Parameter Value/Observation Technique
¹H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, NH), 7.62–7.58 (m, 2H, Ar-H), 7.34–7.28 (m, 2H, Ar-H), 4.52 (s, 2H, OCH2CO), 3.68 (t, J=6.4 Hz, 2H, NCH2), 2.94 (t, J=6.4 Hz, 2H, CH2N) Bruker Avance III
IR (KBr) 3280 (N-H), 1650 (C=O), 1245 (C-O-C) cm⁻¹ PerkinElmer FTIR
HRMS (ESI+) m/z 338.1502 [M+H]⁺ (calc. 338.1505) Thermo Q-Exactive

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Acetamide Group

Modifications to the acetamide group significantly influence physicochemical and biological properties:

Compound Name Substituent on Acetamide Key Properties/Activities Reference
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-phenoxyacetamide Phenoxy Enhanced lipophilicity; potential antimicrobial activity
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide 2-Chlorophenoxy Increased electron-withdrawing effect; possible improved metabolic stability
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxochromen-7-yl)oxy]acetamide 4-Methyl-2-oxochromen-7-yl Extended π-system; potential fluorescence or photostability
Methyl N-[2-(1H-benzimidazol-2-yl)ethyl] carbamate Carbamate (instead of acetamide) Altered hydrogen-bonding capacity; possible reduced enzymatic degradation

Key Insights :

  • Bulky substituents (e.g., chromenyl) may sterically hinder interactions but improve photophysical properties .

Incorporation of Additional Heterocyclic Moieties

Compounds with triazole-thiazole extensions exhibit distinct binding profiles:

Compound Name (from ) Structural Features Docking Affinity/Activity Reference
9c: 2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-triazol-1-yl}-N-[2-(4-bromophenyl)-thiazol-5-yl]acetamide Triazole-thiazole-aryl High binding affinity (docking score: -9.2 kcal/mol); antimicrobial
Target Compound Phenoxy-acetamide Predicted moderate affinity (no direct data)

Key Insights :

  • Triazole-thiazole hybrids (e.g., 9c) show enhanced binding due to additional hydrogen-bonding and π-π interactions with target enzymes .
  • The absence of these moieties in the target compound may limit its potency against specific microbial targets .

Key Insights :

  • Hydroxyacetohydrazide derivatives (e.g., BI) exhibit anti-inflammatory activity via COX-2 inhibition, suggesting that polar groups improve solubility for systemic action .
  • Imidazole-propyl analogs (e.g., 10244308) demonstrate strong MRSA inhibition, emphasizing the role of heteroaromatic substituents .

Physicochemical Comparison :

  • Melting Points : Triazole-thiazole derivatives (e.g., 9c) exhibit higher melting points (>250°C) due to extended conjugation and crystallinity .
  • Solubility: Hydroxyacetohydrazide derivatives (e.g., BI) show improved aqueous solubility compared to phenoxy analogs .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a benzimidazole moiety with a phenoxyacetamide group. This specific substitution pattern is believed to contribute to its distinct physicochemical properties and biological activities. The compound's molecular formula is C16_{16}H16_{16}N2_{2}O2_{2}, and it has been characterized using various spectral methods, including IR and NMR spectroscopy.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. A study reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these pathogens were determined, demonstrating its potential as an antimicrobial agent .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa) cells. The cytotoxic effects were observed to be dose-dependent, with significant reductions in cell viability at higher concentrations .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Modulation : It potentially modulates the activity of receptors associated with cell proliferation and apoptosis, leading to reduced cancer cell viability.
  • Biofilm Disruption : Preliminary studies suggest that it may disrupt biofilm formation in certain bacterial species, enhancing its antimicrobial efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar benzimidazole derivatives have shown favorable absorption and distribution characteristics in preliminary investigations. Factors such as pH, temperature, and the presence of other compounds may influence its bioavailability and efficacy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates from patients suffering from bacterial infections. The results indicated that the compound exhibited potent activity against multidrug-resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity at concentrations above 50 µg/mL, with mechanisms involving apoptosis being further explored through flow cytometry assays .

Q & A

Q. What are the common synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with benzimidazole precursors and phenoxyacetic acid derivatives. For example:

  • Step 1: Condensation of 2-(1H-benzimidazol-2-yl)ethylamine with activated phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) under reflux in chloroform or dichloromethane .
  • Step 2: Purification via recrystallization (e.g., methanol or ethanol) or column chromatography (e.g., hexane/ethyl acetate gradient) .
    Optimization strategies :
  • Temperature control (e.g., reflux at 80–100°C) to enhance reaction efficiency .
  • Catalyst selection (e.g., imidazole derivatives for amide bond formation) .
  • Monitoring via TLC or HPLC to ensure completion and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • 1H/13C NMR : Confirm connectivity of the benzimidazole, phenoxy, and acetamide moieties. For example, the benzimidazole NH proton appears as a broad singlet at δ 12.5–13.5 ppm, while the phenoxy methylene protons resonate at δ 4.2–4.5 ppm .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1660–1680 cm⁻¹ for the amide group) .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/O percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the molecular structure and intermolecular interactions?

  • Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures) .
  • Data collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker APEX-II diffractometer .
  • Refinement : Apply SHELXL for structure solution, leveraging Fourier maps and least-squares refinement to model hydrogen bonding (e.g., N–H···O interactions) and dihedral angles (e.g., benzimidazole/acetamide planarity) .
    Key findings : Intermolecular hydrogen bonds (e.g., C–H···O) stabilize crystal packing, influencing solubility and stability .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Variable control : Standardize assay conditions (e.g., cell lines, animal models). For example, anti-inflammatory activity via rat-paw-edema assays may vary due to substituent effects on the benzimidazole core .
  • Statistical validation : Use ANOVA or regression analysis to correlate structural features (e.g., electron-withdrawing substituents) with activity trends .
  • Meta-analysis : Compare data from independent studies to identify outliers or methodological biases .

Q. How to design structure-activity relationship (SAR) studies to improve pharmacological activity?

  • Substituent variation : Introduce halogen (e.g., -F, -Cl) or electron-donating groups (e.g., -OCH₃) at the phenoxy or benzimidazole positions to modulate bioavailability and target binding .
  • In silico docking : Use AutoDock or Schrödinger Suite to predict interactions with enzymes (e.g., α-glucosidase or COX-2). For example, nitro groups enhance binding affinity to hydrophobic pockets .
  • In vitro validation : Test analogs in enzyme inhibition assays (IC₅₀) or cytotoxicity screens (e.g., MTT assay) .

Q. What are the challenges in optimizing synthetic yields and purity for scaled-up production?

  • Byproduct formation : Minimize side reactions (e.g., over-alkylation) via controlled stoichiometry and low-temperature intermediates .
  • Purification bottlenecks : Replace column chromatography with recrystallization or fractional distillation for cost-effective scaling .
  • Stability issues : Protect hygroscopic intermediates under inert atmospheres (e.g., N₂) and store at –20°C .

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